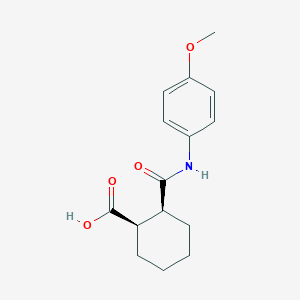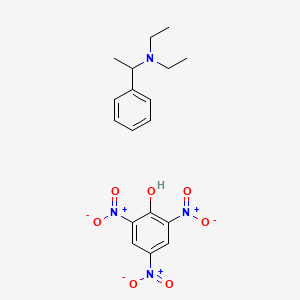
Diethyl (1-phenylethyl)amine picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El picrato de dietil (1-feniletil)amina es un compuesto orgánico que combina las características estructurales de la dietilamina, la 1-feniletilamina y el picrato. Este compuesto es conocido por sus propiedades químicas únicas y sus posibles aplicaciones en varios campos, como la química, la biología y la industria. El componente picrato, derivado del ácido pícrico, se utiliza a menudo en la formación de materiales energéticos debido a su naturaleza explosiva.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de picrato de dietil (1-feniletil)amina normalmente implica la reacción de dietilamina con 1-feniletilamina en presencia de ácido pícrico. La reacción se lleva a cabo en un disolvente adecuado, como metanol o etanol, en condiciones controladas de temperatura y pH. El producto resultante se purifica mediante técnicas de recristalización o cromatografía .
Métodos de producción industrial
La producción industrial de picrato de dietil (1-feniletil)amina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de disolventes y reactivos de grado industrial, junto con métodos de purificación avanzados para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El picrato de dietil (1-feniletil)amina experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar derivados nitro correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: El componente picrato puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las reacciones se llevan a cabo normalmente en condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias aminas sustituidas, derivados nitro y otros compuestos funcionalizados.
Aplicaciones de la investigación científica
El picrato de dietil (1-feniletil)amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de materiales energéticos y como estabilizador en varios procesos industriales.
Aplicaciones Científicas De Investigación
Diethyl (1-phenylethyl)amine picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
El mecanismo de acción del picrato de dietil (1-feniletil)amina implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como nucleófilo, participando en diversas reacciones de sustitución y adición. También puede interactuar con moléculas biológicas, potencialmente inhibiendo o activando enzimas y receptores específicos .
Comparación Con Compuestos Similares
Compuestos similares
1-Feniletilamina: Una amina primaria con características estructurales similares, pero que carece del componente picrato.
Dietilamina: Una amina secundaria que comparte la parte dietilamina, pero que no tiene los grupos feniletilo o picrato.
Ácido pícrico: El compuesto madre del picrato, conocido por sus propiedades explosivas.
Singularidad
El picrato de dietil (1-feniletil)amina es único debido a la combinación de sus componentes estructurales, que le confieren propiedades químicas y físicas distintas.
Propiedades
Número CAS |
94264-12-7 |
|---|---|
Fórmula molecular |
C18H22N4O7 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
N,N-diethyl-1-phenylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H19N.C6H3N3O7/c1-4-13(5-2)11(3)12-9-7-6-8-10-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-11H,4-5H2,1-3H3;1-2,10H |
Clave InChI |
VATBNBXWWHGCBX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



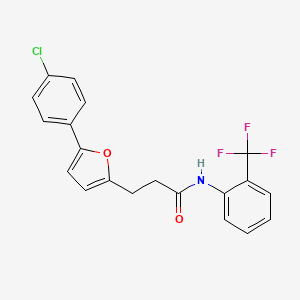

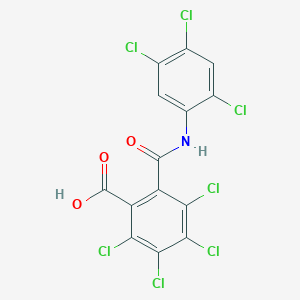



![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)
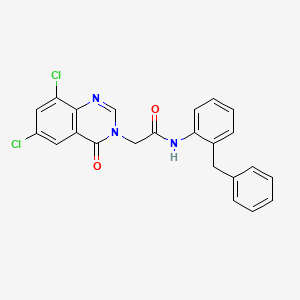
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)


